molecular formula C9H12O3 B1618733 1-Oxaspiro[4.5]decane-2,4-dione CAS No. 22884-78-2

1-Oxaspiro[4.5]decane-2,4-dione

Cat. No.: B1618733
CAS No.: 22884-78-2
M. Wt: 168.19 g/mol
InChI Key: RAZCWQWIJJKSCC-UHFFFAOYSA-N
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Description

1-Oxaspiro[45]decane-2,4-dione is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be performed using oxidizing agents to introduce oxygen functionalities.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to modify the compound’s structure.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.

    Substitution: Reagents like sodium hydride or lithium diisopropylamide are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.

Scientific Research Applications

1-Oxaspiro[4.5]decane-2,4-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1-Oxaspiro[4.5]decane-2,4-dione exerts its effects involves interactions with molecular targets and pathways. For instance, certain derivatives of this compound have been identified as delta opioid receptor agonists, which interact with the receptor to produce analgesic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure and the versatility it offers in synthetic chemistry. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in multiple research and industrial applications.

Properties

IUPAC Name

1-oxaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-7-6-8(11)12-9(7)4-2-1-3-5-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZCWQWIJJKSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340710
Record name 1-Oxaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22884-78-2
Record name 1-Oxaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxaspiro[4.5]decane-2,4-dione
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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